molecular formula C19H24O2Si B14309598 Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- CAS No. 110598-38-4

Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-

Cat. No.: B14309598
CAS No.: 110598-38-4
M. Wt: 312.5 g/mol
InChI Key: SGGXRDYHQXRYSJ-UHFFFAOYSA-N
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Description

Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a [2,2-bis(4-methoxyphenyl)ethenyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- typically involves the reaction of trimethylchlorosilane with [2,2-bis(4-methoxyphenyl)ethenyl] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify biomolecules to improve their stability and functionality, potentially leading to new therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (4-methoxyphenyl)trimethyl-
  • Silane, (2-methoxyphenyl)trimethyl-

Comparison

Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl- is unique due to the presence of the [2,2-bis(4-methoxyphenyl)ethenyl] group, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

110598-38-4

Molecular Formula

C19H24O2Si

Molecular Weight

312.5 g/mol

IUPAC Name

2,2-bis(4-methoxyphenyl)ethenyl-trimethylsilane

InChI

InChI=1S/C19H24O2Si/c1-20-17-10-6-15(7-11-17)19(14-22(3,4)5)16-8-12-18(21-2)13-9-16/h6-14H,1-5H3

InChI Key

SGGXRDYHQXRYSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C[Si](C)(C)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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